3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
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Overview
Description
The compound “3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a light yellow solid . It is a derivative of thieno[2,3-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The thienopyrimidine ring system in the compound is almost planar . The crystal packing features C-H⋯O hydrogen bonds and π-π stacking interactions between inversion-related pairs of molecules .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Physical and Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 198–199°C . Its IR (KBr) νmax values are 3350.07, 2932.93, 1629.25, 1521.53 cm−1 . The 1H NMR (DMSO-d6, 400 MHz) δ values are provided in the literature . The MS (ESI) m/z (%) values are 367 (M+, 100) and 368 (M+H, 20) .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized in synthesizing pyranopyrimidine scaffolds, demonstrating broader synthetic applications and bioavailability. Such scaffolds, especially 5H-pyrano[2,3-d]pyrimidine derivatives, have been intensively investigated due to their applicability in developing lead molecules for pharmaceutical industries. This suggests potential methodologies for synthesizing related compounds, including 3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid, for medicinal applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Properties of Pyrimidines
Research on pyrimidines has shown that they exhibit a range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against various inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and others. Given the structural similarity, this compound might also hold potential for anti-inflammatory applications, warranting further investigation into its specific biological activities (Rashid et al., 2021).
Synthesis and Biological Activity
The synthesis of pyrimido[4,5-b]quinolines and their derivatives, starting from barbituric acid and anthranilic acid, has been described, highlighting the potential for generating biologically active compounds. This process involves the use of polyphosphoric acid and yields products with confirmed structures through spectral and analytical data. Such methodologies could be adapted for the synthesis and exploration of the biological activities of this compound and its derivatives (Nandha Kumar et al., 2001).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that thieno[3,2-d]pyrimidines exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given its potential inhibitory effect on protein kinases , it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism.
Result of Action
Thieno[3,2-d]pyrimidines have been found to possess cytotoxic activity on almost all cancer cell lines . This suggests that the compound may have similar effects.
Action Environment
The synthesis of related compounds has been successfully conducted in various environments, suggesting that the compound’s action may be influenced by factors such as temperature and solvent .
Properties
IUPAC Name |
3-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-6-7(2)18-12-10(6)11(14-8(3)15-12)13-5-4-9(16)17/h4-5H2,1-3H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVLJVEROQAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NCCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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